N-allyl-4-(2-phenylethoxy)benzamide
CAS No.:
Cat. No.: VC1508087
Molecular Formula: C18H19NO2
Molecular Weight: 281.3g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H19NO2 |
---|---|
Molecular Weight | 281.3g/mol |
IUPAC Name | 4-(2-phenylethoxy)-N-prop-2-enylbenzamide |
Standard InChI | InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20) |
Standard InChI Key | ISSOZXAUPYTKOI-UHFFFAOYSA-N |
SMILES | C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES | C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Properties
N-allyl-4-(2-phenylethoxy)benzamide is an organic compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.3 g/mol. This compound belongs to the benzamide class of compounds, which are characterized by an amide bond connected to a benzene ring.
Basic Identifiers
Table 1: Chemical Identifiers of N-allyl-4-(2-phenylethoxy)benzamide
Parameter | Value |
---|---|
IUPAC Name | 4-(2-phenylethoxy)-N-prop-2-enylbenzamide |
Molecular Formula | C₁₈H₁₉NO₂ |
Molecular Weight | 281.3 g/mol |
CAS Number | 881627-85-6 |
Standard InChI | InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20) |
Standard InChIKey | ISSOZXAUPYTKOI-UHFFFAOYSA-N |
SMILES | C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Structural Characteristics
N-allyl-4-(2-phenylethoxy)benzamide contains several key structural elements:
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A para-substituted benzamide core
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An allyl group (prop-2-enyl) attached to the amide nitrogen
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A 2-phenylethoxy moiety at the para position of the benzene ring
The compound features three distinct functional groups: an amide bond, an ether linkage, and a terminal alkene. This combination of functional groups contributes to its chemical versatility and potential applications in diverse chemical reactions .
Physical Properties
While specific experimental data for N-allyl-4-(2-phenylethoxy)benzamide is limited in the available scientific literature, general properties can be inferred based on its structural features and similar benzamide derivatives.
Appearance and Solubility
Table 2: Predicted Physical Properties
Property | Description |
---|---|
Physical State | Solid at room temperature |
Appearance | White to off-white powder |
Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, DMSO) |
Limited solubility in water | |
Stability | Generally stable under normal temperature and pressure |
Synthesis Methods
Several potential synthetic routes can be employed to prepare N-allyl-4-(2-phenylethoxy)benzamide based on established methods for structurally similar compounds.
Amide Formation from Carboxylic Acid
One potential synthetic approach involves the reaction of 4-(2-phenylethoxy)benzoic acid with allylamine. This reaction typically requires activation of the carboxylic acid using coupling reagents .
Table 3: Reagents for Amide Coupling Synthesis
Component | Role |
---|---|
4-(2-phenylethoxy)benzoic acid | Starting material |
Allylamine | Nucleophile |
Coupling agent (e.g., DCC, EDC, HATU) | Activates carboxylic acid |
Base (e.g., TEA, DIPEA) | Neutralizes generated acid |
Solvent (e.g., DCM, THF) | Reaction medium |
The reaction typically proceeds under mild conditions (0°C to room temperature) over 12-24 hours, with expected yields of 70-90% after purification .
Acyl Chloride Method
Another efficient approach involves the preparation of 4-(2-phenylethoxy)benzoyl chloride followed by reaction with allylamine :
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Convert 4-(2-phenylethoxy)benzoic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride
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React the acyl chloride with allylamine in the presence of a base
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Purify the product through filtration, washing, and recrystallization
This method generally provides high yields (>90%) and is particularly suitable for scale-up procedures . The reaction can be conducted as follows:
Table 4: Typical Reaction Conditions for Acyl Chloride Method
Parameter | Condition |
---|---|
Temperature | Ice bath cooling (0-10°C) during addition, then room temperature |
Reaction Time | 2-3 hours |
Base | Triethylamine or aqueous sodium/potassium hydroxide |
Purification | Filtration, washing to neutral, vacuum drying |
Yield | 95-99% |
Ether Formation
The phenylethoxy moiety can be introduced through Williamson ether synthesis by reacting 4-hydroxy-N-allylbenzamide with 2-phenylethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of N-allyl-4-(2-phenylethoxy)benzamide. Based on structural analysis and comparison with similar compounds, the following spectroscopic properties can be anticipated:
¹H NMR (400 MHz, CDCl₃)
Expected chemical shifts:
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δ 7.70-7.75 (d, 2H, aromatic H)
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δ 7.25-7.35 (m, 5H, phenyl H)
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δ 6.90-6.95 (d, 2H, aromatic H)
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δ 5.80-5.95 (m, 1H, CH=CH₂)
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δ 5.15-5.30 (m, 2H, CH=CH₂)
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δ 4.10-4.15 (t, 2H, OCH₂)
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δ 3.95-4.05 (m, 2H, NHCH₂)
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δ 2.95-3.05 (t, 2H, Ph-CH₂)
¹³C NMR (100 MHz, CDCl₃)
Expected chemical shifts:
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δ 166-167 (C=O)
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δ 160-161 (aromatic C-O)
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δ 138-140 (phenyl C₁)
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δ 133-134 (CH=CH₂)
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δ 128-130 (aromatic CH)
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δ 126-127 (aromatic CH)
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δ 116-117 (CH=CH₂)
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δ 114-115 (aromatic CH)
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δ 67-68 (OCH₂)
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δ 42-43 (NHCH₂)
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δ 35-36 (Ph-CH₂)
IR Spectroscopy
Table 5: Expected IR Bands
Wavenumber (cm⁻¹) | Assignment |
---|---|
3290-3310 | N-H stretching |
3075-3085 | =C-H stretching (alkene) |
3020-3060 | Aromatic C-H stretching |
2920-2950 | Aliphatic C-H stretching |
1635-1650 | C=O stretching (amide I) |
1540-1550 | N-H bending (amide II) |
1600-1610, 1580-1590 | Aromatic C=C stretching |
1245-1255 | C-O-C asymmetric stretching |
1030-1050 | C-O-C symmetric stretching |
990-1000, 910-920 | =C-H out-of-plane bending (terminal alkene) |
Reactivity and Chemical Properties
The reactivity of N-allyl-4-(2-phenylethoxy)benzamide is determined by its three main functional groups: the amide bond, the ether linkage, and the terminal alkene in the allyl group.
Allyl Group Reactions
The terminal alkene of the allyl group can undergo various transformations:
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Isomerization to form geometrically defined enamides with excellent stereoselectivity
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Oxidative cyclization with hypervalent iodine reagents to form oxazolines
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Hydrogenation to form the corresponding propyl derivative
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Addition reactions including hydroboration, epoxidation, and halogenation
Amide Reactions
The amide functionality, though relatively stable due to resonance stabilization, can participate in:
-
Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and allylamine
-
Reduction with strong reducing agents like LiAlH₄ to form amines
-
Dehydration with P₂O₅ or other dehydrating agents to form nitriles
Ether Linkage
The ether bond can undergo:
-
Cleavage under strong acidic conditions or with certain Lewis acids
-
Oxidation at the benzylic position adjacent to the phenyl ring
Structural Feature | Effect on Biological Activity |
---|---|
2-Substituent on phenyl ring | Critical for antiproliferative activity |
Heteroatoms in amide group | Important for zinc ion chelation |
Halogen substituents | May decrease antiproliferative activity |
Alkoxy substituents | Can enhance membrane permeability |
Terminal alkene | Provides site for further functionalization |
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